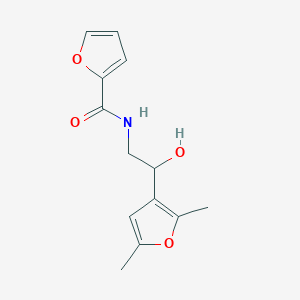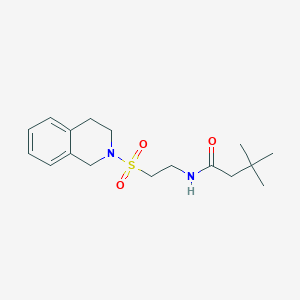
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The molecule also contains a sulfonyl group attached to the isoquinoline ring, and a 3,3-dimethylbutanamide group attached via an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, melting point, boiling point, solubility, and reactivity. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compound Synthesis and Crystal Structure : A related compound was synthesized through a reaction involving 3,4-dihydroisoquinolinone derivatives, showcasing the synthetic routes and structural elucidation of similar compounds. The study provided detailed crystallographic data, highlighting the molecular geometry and intermolecular interactions within the crystal lattice (Akkurt et al., 2008).
Pharmacological Profile
- Anticonvulsant Effects : Research on derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, structurally similar to the query compound, has shown potent anticonvulsant effects in various models of epilepsy. These compounds were synthesized with a sulfonamide function, indicating their potential in modulating enzymatic activity relevant to epilepsy treatment (Gitto et al., 2009).
Chemical Reactions and Modifications
- Novel Synthesis Approaches : The one-pot synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives from sulfonoketenimides and isatoic anhydride demonstrates the innovative routes for synthesizing sulfonamide-based compounds. This research highlights the adaptability and versatility of similar chemical structures in generating novel compounds (Yavari et al., 2014).
Hemostatic Properties
- Influence on Blood Coagulation : Studies on 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides reveal their hemostatic properties, indicating the potential therapeutic use of similar compounds in managing bleeding and improving coagulation times. This suggests a pathway to explore for compounds with similar backbones in medical applications (Limanskii et al., 2009).
Enzyme Inhibition for Cancer Therapy
- Selective Enzyme Inhibition : A related compound demonstrated highly potent and selective inhibition of AKR1C3, a target enzyme in breast and prostate cancer therapy. The structural features essential for enzyme binding and inhibition were elucidated, offering a model for designing targeted inhibitors based on the dihydroisoquinoline scaffold (Jamieson et al., 2012).
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. Without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. Isoquinoline derivatives have been studied for their potential pharmacological properties, including anticancer, antimicrobial, antimalarial, and anti-HIV activities . Therefore, one potential direction could be to further investigate the biological activity of this compound.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)12-16(20)18-9-11-23(21,22)19-10-8-14-6-4-5-7-15(14)13-19/h4-7H,8-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHAEFOKREVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)
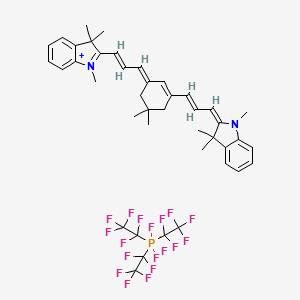
![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)
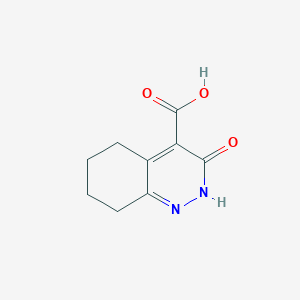
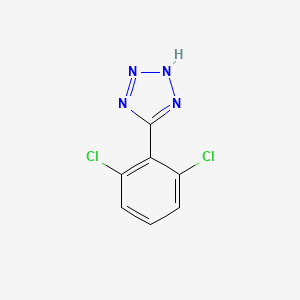
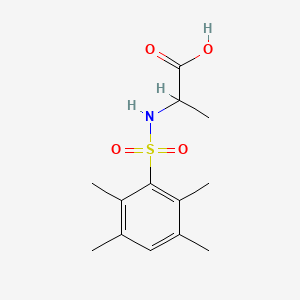
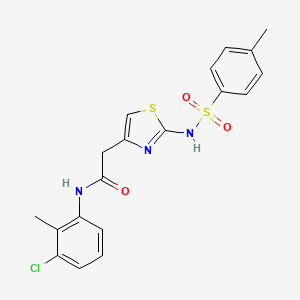
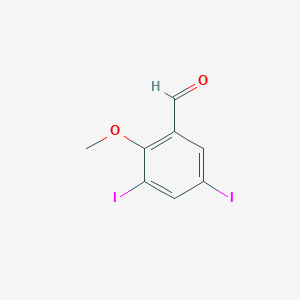
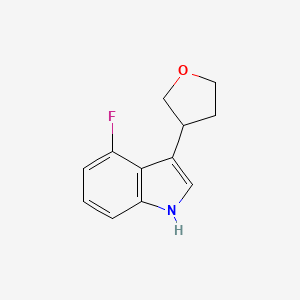
![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)
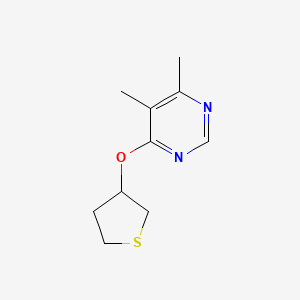
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)
![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)
